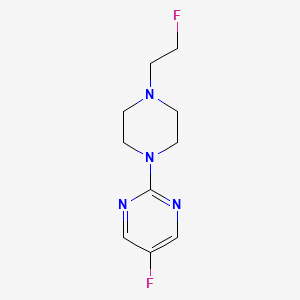

5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14F2N4 . It has a molecular weight of 228.242 Da and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” was synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated, and most displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 38-40°C .Scientific Research Applications

1. Synthesis and Modification

- 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine and similar compounds have been synthesized for various research purposes. The compound has been involved in the synthesis of derivatives of piperazine, azetidine, and pyrrolidine (Barak, 1968). Additionally, its derivatives have been used in quantum chemical and molecular dynamic simulation studies to predict corrosion inhibition properties (Kaya et al., 2016).

2. Pharmacokinetics and Drug Metabolism

- Compounds similar to this compound have been studied for their pharmacokinetic properties. For example, PD0205520, a tyrosine kinase inhibitor with a similar structure, was synthesized for drug absorption, distribution, metabolism, and excretion studies (Zhang et al., 2005).

3. Anticancer Properties

- Fluorouracil, a pyrimidine analog, is closely related to the chemical structure of interest. It has been extensively used as an anticancer drug and in various ophthalmic applications due to its ability to inhibit fibroblastic proliferation (Abraham et al., 2012).

4. Antibacterial Applications

- Novel 8-fluoro Norfloxacin derivatives, which include structural elements similar to this compound, have shown promising antibacterial activity against resistant strains of Staphylococcus aureus (Sunduru et al., 2011).

5. Inhibitor Synthesis for Neurological Imaging

- Derivatives of this compound have been synthesized for use as inhibitors in neurological imaging, particularly in studying serotonin receptors with PET imaging (Plenevaux et al., 2000).

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

Inhibition of ache and buche, as seen with similar compounds, affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory.

Result of Action

Similar compounds that inhibit ache and buche can enhance cholinergic neurotransmission, potentially improving cognitive function .

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

While the specific interactions of 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine with enzymes and proteins are not well-documented, related compounds have shown interactions with various biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Another study found that 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives displayed moderate acetylcholinesterase inhibitory activities .

Cellular Effects

The cellular effects of this compound are not well-studied. Related pyrimidine derivatives have shown potential anticancer activity through inhibiting protein kinases . Additionally, some pyrimidine derivatives have been found to inhibit acetylcholinesterase, an enzyme important in neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related compounds have been found to inhibit protein kinases and acetylcholinesterase . These compounds may exert their effects through binding interactions with these enzymes, leading to changes in gene expression and cellular signaling pathways.

Properties

IUPAC Name |

5-fluoro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4/c11-1-2-15-3-5-16(6-4-15)10-13-7-9(12)8-14-10/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPAUFWRRIATAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)

![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)